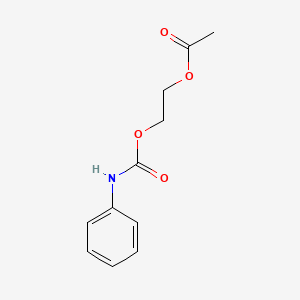

2-(Phenylcarbamoyloxy)ethyl acetate

Description

2-(Phenylcarbamoyloxy)ethyl acetate (CAS 51727-47-0), also known as 2-(methacryloyloxy)ethyl phenylcarbamate, is an organic compound with the molecular formula C₁₃H₁₅NO₄ . Its structure consists of a methacrylate backbone linked to a phenylcarbamoyloxy group (–O(C=O)NHC₆H₅). The compound is synthesized via carbamate formation between phenyl isocyanate and 2-hydroxyethyl methacrylate, a reaction typical for carbamate esters .

Properties

CAS No. |

5396-70-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-(phenylcarbamoyloxy)ethyl acetate |

InChI |

InChI=1S/C11H13NO4/c1-9(13)15-7-8-16-11(14)12-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |

InChI Key |

TWJSYGYUQYXCCA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCOC(=O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Carbamate Formation and Acetylation

Carbamate Intermediate Synthesis

The synthesis begins with the reaction of phenyl isocyanate and ethylene glycol to form 2-(phenylcarbamoyloxy)ethanol .

Reaction Conditions

- Solvent : Tetrahydrofuran (THF) or ethyl acetate.

- Catalyst : Base catalysts (e.g., pyridine) to neutralize HCl byproduct.

- Temperature : 0–25°C to control exothermicity.

- Yield : 85–92%.

Mechanism :

$$

\text{C}6\text{H}5\text{NCO} + \text{HOCH}2\text{CH}2\text{OH} \rightarrow \text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OH} + \text{HCl}

$$

Optimization Insights

Acetylation of the Carbamate Intermediate

The hydroxyl group of 2-(phenylcarbamoyloxy)ethanol is acetylated using acetic anhydride or acetyl chloride .

Acetic Anhydride Method

- Conditions :

Mechanism :

$$

\text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OH} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{C}6\text{H}5\text{NHCOOCH}2\text{CH}2\text{OCOCH}3 + \text{CH}3\text{COOH}

$$

Acetyl Chloride Method

Catalytic and Industrial Methods

Acid-Catalyzed Esterification

Sulfuric acid remains the most common catalyst due to cost-effectiveness, but heterogeneous catalysts (e.g., Amberlyst-15) enable recyclability.

Comparative Catalytic Efficiency

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | Ethyl acetate | 80 | 95 |

| Amberlyst-15 | Toluene | 100 | 89 |

| $$ \text{AlCl}_3 $$ | DCM | 60 | 91 |

Purification and Characterization

Distillation and Crystallization

Chemical Reactions Analysis

Types of Reactions

2-(Phenylcarbamoyloxy)ethyl acetate undergoes various chemical reactions, including:

Nucleophilic substitution: The ester group can be hydrolyzed under basic conditions to form the corresponding carboxylate and alcohol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Hydrolysis: Phenylcarbamate and ethyl alcohol.

Oxidation: Phenylcarbamic acid and acetic acid.

Reduction: Phenylcarbamoyloxyethanol.

Scientific Research Applications

2-(Phenylcarbamoyloxy)ethyl acetate is utilized in various fields of scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Phenylcarbamoyloxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(phenylcarbamoyloxy)ethyl acetate with four structurally related compounds, emphasizing key functional groups and applications:

Key Observations:

- Methacrylate vs.

- Carbamate vs. Fmoc-Protected Amine: The phenylcarbamoyloxy group offers hydrolytic stability compared to Fmoc-amino derivatives, which are prone to cleavage under basic conditions .

- Thiazolidinone Derivatives: The thiazolidinone-containing compound in shares the phenylcarbamoyloxy group but incorporates a hydrazone linkage, enabling metal chelation and expanded bioactivity .

Physicochemical Properties

- Solubility: The methacrylate group imparts lipophilicity, reducing water solubility compared to carboxylic acid derivatives like {2-[2-(Fmoc-amino)ethoxy]ethoxy}acetic acid .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 2-(Phenylcarbamoyloxy)ethyl acetate, and how can reaction conditions be optimized for high purity?

- Methodology : The compound can be synthesized via carbamoylation of ethyl acetate derivatives. Key steps include:

- Esterification : Reacting phenyl isocyanate with ethyl glycolate under anhydrous conditions, using catalysts like triethylamine .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to remove unreacted intermediates .

- Optimization : Control reaction temperature (40–60°C) to avoid side reactions like urea formation. Monitor progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Analytical Methods :

- NMR : H and C NMR to confirm ester and carbamoyl functional groups (e.g., carbonyl signals at ~170 ppm in C NMR) .

- FT-IR : Peaks at 1740 cm (ester C=O) and 1650 cm (carbamoyl N–H) .

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How does the solubility profile of this compound influence its application in extraction protocols?

- Solubility Data :

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethyl acetate | >50 |

| Water | <0.1 |

| DMSO | 25–30 |

- Applications : Use ethyl acetate for liquid-liquid extractions due to its miscibility with polar organics and low water solubility .

Advanced Research Questions

Q. What experimental strategies resolve contradictions between computational predictions and empirical data for this compound’s thermodynamic properties?

- Case Study : Discrepancies in vapor-liquid equilibrium (VLE) data for ethyl acetate/CO systems (Table 5, ) highlight the need for:

- Validation : Cross-checking Gaussian-optimized geometries with experimental crystallography (e.g., SHELX refinement ).

- Error Analysis : Quantify deviations using statistical tools (e.g., R values for VDE correlations ).

Q. How does this compound affect microbial metabolism in fermentation studies, and what are the mechanistic implications?

- Biochemical Insights :

- Fermentation Impact : Ethyl acetate derivatives can alter pH and product volatility in fermentors, as shown in Streptomyces kitasatoensis studies (Fig. 5, ).

- Mechanism : Carbamoyl groups may inhibit acetyl-CoA carboxylase (ACC), affecting fatty acid synthesis .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can degradation be mitigated?

- Stability Profile :

- pH Sensitivity : Hydrolysis of the ester bond occurs at pH >8, generating phenylcarbamic acid and ethanol .

- Thermal Stability : Decomposes above 150°C; store at –20°C in inert atmospheres .

- Mitigation : Use buffered solutions (pH 5–7) and antioxidants like BHT in long-term storage .

Q. Can computational models accurately predict the redox behavior of this compound in catalytic systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.